4-[2-(3-Phenylpropoxy)ethyl]piperidine
Overview
Description
4-[2-(3-Phenylpropoxy)ethyl]piperidine (4-PPEP) is an organic compound belonging to the class of piperidines. It is a colorless, crystalline solid that is soluble in water. 4-PPEP is primarily used in scientific research as a synthetic reagent, as it can be used in a variety of organic synthesis reactions. It is also used in the study of biochemical and physiological processes, as it has been shown to interact with certain enzymes and receptors in the body.
Scientific Research Applications
4-[2-(3-Phenylpropoxy)ethyl]piperidine has been used in a variety of scientific research applications. It has been used in the study of enzyme and receptor interactions, as it has been shown to interact with certain enzymes and receptors in the body. It has also been used in the study of drug metabolism and pharmacokinetics, as it has been shown to interact with certain drugs and their metabolites. Additionally, this compound has been used in the study of signal transduction pathways, as it has been shown to interact with certain proteins involved in signal transduction.
Mechanism of Action
The precise mechanism of action of 4-[2-(3-Phenylpropoxy)ethyl]piperidine is not yet fully understood. However, it is known that this compound interacts with certain enzymes and receptors in the body, which leads to changes in the activity of these proteins. It is believed that these interactions may lead to changes in the regulation of various biochemical and physiological processes. Additionally, this compound has been shown to interact with certain drugs and their metabolites, which may lead to changes in the metabolism and pharmacokinetics of these drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to interact with certain enzymes and receptors in the body, which may lead to changes in the regulation of various biochemical and physiological processes. Additionally, this compound has been shown to interact with certain drugs and their metabolites, which may lead to changes in the metabolism and pharmacokinetics of these drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(3-Phenylpropoxy)ethyl]piperidine in laboratory experiments include its low toxicity, its availability in a variety of forms, and its ability to interact with certain enzymes and receptors in the body. Additionally, this compound is relatively inexpensive and easy to synthesize. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it has been shown to interact with a variety of proteins and enzymes.
Future Directions
There are a number of potential future directions for the use of 4-[2-(3-Phenylpropoxy)ethyl]piperidine in scientific research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound on various enzymes and receptors in the body. Additionally, further research could be conducted to better understand the interactions of this compound with certain drugs and their metabolites. Finally, further research could be conducted to explore the potential use of this compound as a therapeutic agent for various diseases and conditions.
properties
IUPAC Name |
4-[2-(3-phenylpropoxy)ethyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-5-15(6-3-1)7-4-13-18-14-10-16-8-11-17-12-9-16/h1-3,5-6,16-17H,4,7-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAORFPJNKAXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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